1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(4-methoxybenzyl)urea
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Overview
Description
1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(4-methoxybenzyl)urea is a synthetic organic compound characterized by the presence of a benzo[d]oxazole moiety and a methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(4-methoxybenzyl)urea typically involves the reaction of 4-(benzo[d]oxazol-2-yl)aniline with 4-methoxybenzyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(4-methoxybenzyl)urea has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzo[d]oxazole moiety.
Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(4-methoxybenzyl)urea involves its interaction with specific molecular targets. The benzo[d]oxazole moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
Comparison with Similar Compounds
- 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(4-methoxyphenyl)urea
- 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(4-hydroxybenzyl)urea
- 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(4-chlorobenzyl)urea
Uniqueness: 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(4-methoxybenzyl)urea is unique due to the presence of the methoxybenzyl group, which can influence its electronic properties and reactivity. This structural feature may enhance its potential as a pharmacological agent or as a component in advanced materials.
Properties
IUPAC Name |
1-[4-(1,3-benzoxazol-2-yl)phenyl]-3-[(4-methoxyphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-27-18-12-6-15(7-13-18)14-23-22(26)24-17-10-8-16(9-11-17)21-25-19-4-2-3-5-20(19)28-21/h2-13H,14H2,1H3,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCZAWHGDFZLHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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